molecular formula C13H27NO2 B8335797 N,N-di-n-Pentyl-beta-alanine

N,N-di-n-Pentyl-beta-alanine

Cat. No.: B8335797
M. Wt: 229.36 g/mol
InChI Key: GERLDKGRHTYFFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N-di-n-Pentyl-beta-alanine is a β-alanine derivative where two n-pentyl groups are attached to the nitrogen atom of the amino group. β-alanine (3-aminopropanoic acid) differs from α-alanine by the position of the amino group on the β-carbon. The substitution of bulky n-pentyl chains likely enhances its lipophilicity, making it suitable for applications requiring hydrophobic interactions, such as surfactants or lipid-soluble drug formulations. While direct data on this compound is absent in the provided evidence, its properties can be inferred from structurally related β-alanine derivatives .

Properties

Molecular Formula

C13H27NO2

Molecular Weight

229.36 g/mol

IUPAC Name

3-(dipentylamino)propanoic acid

InChI

InChI=1S/C13H27NO2/c1-3-5-7-10-14(11-8-6-4-2)12-9-13(15)16/h3-12H2,1-2H3,(H,15,16)

InChI Key

GERLDKGRHTYFFA-UHFFFAOYSA-N

Canonical SMILES

CCCCCN(CCCCC)CCC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Group Analysis

Compound Name Molecular Formula Molecular Weight Substituents Key Functional Groups CAS Number
N,N-di-n-Pentyl-beta-alanine* C₁₃H₂₇NO₂ 229.36* Two n-pentyl groups on N Amino acid, alkyl chains Not Provided
N-Methyl-N-(methylsulfonyl)-β-alanine C₅H₁₁NO₄S 181 Methyl, methylsulfonyl on N Sulfonamide, carboxylic acid 1158736-03-8
Alanine betaine C₆H₁₃NO₂ 131.17 Trimethylammonium on N Quaternary ammonium, carboxylate 6458-06-6
N-(4-Acetyl-2-nitrophenyl)-β-alanine C₁₁H₁₂N₂O₅ 252.22 4-Acetyl-2-nitrophenyl on N Aromatic, nitro, acetyl 4662-63-9
Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate C₉H₁₇NO₄ 203.24 Methyl ester, methoxycarbonyl ethyl on N Ester, carbonyl 105-71-5

*Theoretical values based on structural analogs.

Physicochemical Properties

  • Lipophilicity :

    • This compound’s long alkyl chains increase hydrophobicity compared to N-methyl derivatives (e.g., N-Methylalanine, HMDB0094692 ). This property is critical for membrane permeability in drug design.
    • Alanine betaine, a zwitterionic compound, exhibits high water solubility due to its charged trimethylammonium group .
  • Stability :

    • Sulfonamide derivatives like N-Methyl-N-(methylsulfonyl)-β-alanine show enhanced stability under acidic conditions due to the electron-withdrawing sulfonyl group .
    • Ester-containing compounds (e.g., Methyl N-(3-methoxy-3-oxopropyl)-N-methyl-β-alaninate) may hydrolyze in aqueous environments .

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